Cyclohexanone O-benzoyl oxime

Catalog No.
S13473703
CAS No.
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone O-benzoyl oxime

Product Name

Cyclohexanone O-benzoyl oxime

IUPAC Name

(cyclohexylideneamino) benzoate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

JEANUGXIWGVYFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2)CC1

Cyclohexanone O-benzoyl oxime is an organic compound characterized by the presence of both a ketone and an oxime functional group. It is derived from cyclohexanone through the reaction with benzoyl hydroxylamine. This compound appears as a colorless to pale yellow solid and serves as an important intermediate in various organic syntheses, particularly in the production of nylon 6, a widely utilized synthetic polymer. The structural formula can be represented as C12_{12}H13_{13}NO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

The principal chemical reaction involving cyclohexanone O-benzoyl oxime is the Beckmann rearrangement, which converts the oxime into ε-caprolactam, a precursor for nylon 6. This transformation typically requires an acid catalyst, such as sulfuric acid or solid acids under industrial conditions . Additionally, cyclohexanone O-benzoyl oxime can undergo reduction to yield cyclohexylamine using sodium amalgam or hydrolysis to regenerate cyclohexanone in the presence of acetic acid .

Other notable reactions include:

  • Thermolysis: This process results in various products including ammonia and carbon dioxide, depending on the specific conditions and reactants involved .
  • Nucleophilic additions: Cyclohexanone O-benzoyl oxime can participate in nucleophilic addition reactions with different reagents, leading to the formation of various derivatives .

Research indicates that compounds related to cyclohexanone O-benzoyl oxime exhibit significant biological activities. For instance, studies have shown that certain oxime derivatives possess anti-inflammatory properties and can inhibit nitric oxide release in cellular models . This suggests potential applications in therapeutic areas such as inflammation and pain management.

Cyclohexanone O-benzoyl oxime can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime, which is then reacted with benzoyl chloride to yield the O-benzoyl derivative.
    Cyclohexanone+HydroxylamineCyclohexanone Oxime\text{Cyclohexanone}+\text{Hydroxylamine}\rightarrow \text{Cyclohexanone Oxime}
    Cyclohexanone Oxime+Benzoyl ChlorideCyclohexanone O benzoyl Oxime+HCl\text{Cyclohexanone Oxime}+\text{Benzoyl Chloride}\rightarrow \text{Cyclohexanone O benzoyl Oxime}+HCl
  • Free Radical Reaction: An alternative industrial route involves treating cyclohexane with nitrosyl chloride under free radical conditions, which is advantageous due to the lower cost of cyclohexane compared to cyclohexanone .
  • Metal-Catalyzed Reactions: Recent advancements have explored metal-mediated reactions for synthesizing O-benzoyl oximes from various substrates, enhancing selectivity and yield .

Cyclohexanone O-benzoyl oxime finds applications primarily in:

  • Polymer Production: It is a key intermediate in synthesizing nylon 6.
  • Organic Synthesis: Used as a building block for various organic compounds and pharmaceuticals.
  • Research: Studied for its potential biological activities, including anti-inflammatory effects.

Studies have indicated that cyclohexanone O-benzoyl oxime interacts with various biological systems, particularly in mediating oxidative stress responses. The compound's derivatives have been evaluated for their ability to modulate nitric oxide synthase activity and inflammatory cytokine production through signaling pathways such as Toll-like receptor 4 and mitogen-activated protein kinases . These findings suggest that further research could uncover additional therapeutic applications.

Cyclohexanone O-benzoyl oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Cyclohexanone OximeOximeDirectly used in Beckmann rearrangement for nylon production
Benzophenone O-benzoyloximeAromatic ketoximeExhibits different thermal decomposition pathways
Acetophenone O-benzoyloximeAromatic ketoximeSimilar reactivity but different substitution patterns
Pentadienone O-benzoyloximesOxime esterDemonstrated anti-inflammatory properties

Cyclohexanone O-benzoyl oxime stands out due to its specific application in nylon synthesis and its unique reactivity profile compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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